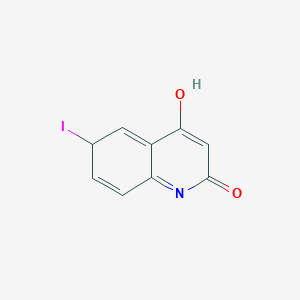

4-hydroxy-6-iodo-6H-quinolin-2-one

Description

Significance of Heterocyclic Compounds in Scientific Discovery

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the field of chemistry. Their prevalence in nature and their diverse functionalities make them indispensable in scientific discovery. Many biologically active molecules, including a vast number of pharmaceuticals, agrochemicals, and veterinary products, are built upon heterocyclic scaffolds. The unique three-dimensional arrangements and electronic properties of these compounds allow them to interact with biological targets with high specificity, making them a fertile ground for the design of new therapeutic agents and functional materials.

Overview of the Quinolinone Core as a Privileged Scaffold in Advanced Organic Synthesis and Medicinal Chemistry Research

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govtandfonline.com This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of biological activities. researchgate.netnih.govresearchgate.net The quinolinone core, a derivative of quinoline featuring a carbonyl group, inherits this privileged status and has been extensively explored in both advanced organic synthesis and medicinal chemistry research. researchgate.netnih.govtandfonline.com Its structural rigidity and the potential for diverse functionalization at various positions make it an ideal template for creating libraries of compounds for screening and development. researchgate.net The versatility of the quinolinone scaffold allows for the fine-tuning of electronic and steric properties, enabling the optimization of interactions with biological targets. researchgate.net

Structural Features and Nomenclature of 4-hydroxy-6-iodo-6H-quinolin-2-one within the Quinolinone Class

The compound 4-hydroxy-6-iodo-6H-quinolin-2-one belongs to the quinolinone class of heterocyclic compounds. Its formal name according to IUPAC nomenclature is 4-hydroxy-6-iodoquinolin-2(1H)-one. chemicalbook.com The structure consists of a bicyclic quinolinone core. Key structural features include:

A quinolin-2-one backbone, indicating a quinoline ring with a carbonyl group at the C2 position.

A hydroxyl group (-OH) at the C4 position. This group can exhibit tautomerism, existing in equilibrium with the keto form, quinoline-2,4-dione. researchgate.netresearchgate.net

An iodine atom (-I) substituent at the C6 position of the benzene ring.

The "6H" in the provided name is likely a result of an alternative, less common numbering or tautomeric form and the standard representation is typically 2(1H)-one, which explicitly denotes the hydrogen atom on the nitrogen.

Current Research Landscape and Emerging Trends Pertaining to Halogenated and Hydroxylated Quinolinone Derivatives

The introduction of halogen atoms and hydroxyl groups onto the quinolinone scaffold is a significant area of current research. nih.govresearchgate.netsemanticscholar.org Halogenation, particularly with iodine, can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its biological activity. nih.govresearchgate.net Halogenated quinoline derivatives are being investigated for a range of potential applications. mdpi.comacs.org

Hydroxylated quinolinones are also of great interest due to the hydroxyl group's ability to form hydrogen bonds, a key interaction in biological systems. researchgate.netnih.gov The combination of both halogen and hydroxyl substituents, as seen in 4-hydroxy-6-iodo-6H-quinolin-2-one, presents an intriguing area for exploration, with the potential for synergistic effects on the compound's properties and biological profile. nih.govnih.gov Research is increasingly focused on the synthesis of novel derivatives and the evaluation of their potential in various scientific domains. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H6INO2 |

|---|---|

Molecular Weight |

287.05 g/mol |

IUPAC Name |

4-hydroxy-6-iodo-6H-quinolin-2-one |

InChI |

InChI=1S/C9H6INO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-5,12H |

InChI Key |

XINGHEKXSLSPFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)C=C(C2=CC1I)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Mass Spectrometry for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-hydroxy-6-iodo-6H-quinolin-2-one, techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are typically employed.

HRMS analysis of related 4-hydroxy-2-quinolone analogs has been successfully used to confirm their molecular formulae. For instance, in the characterization of newly synthesized porphyrin/4-quinolone conjugates, HRMS-ESI+ was instrumental in confirming the successful coupling by identifying the protonated molecular ions with high accuracy. rsc.org Similarly, the molecular formula of 4-hydroxy-3-methyl-2(1H)-quinolone was definitively established as C₁₀H₉NO₂ based on the sodium adduct molecular ion peak observed in High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS). nih.gov This high level of mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing a critical piece of evidence for the structural assignment of 4-hydroxy-6-iodo-6H-quinolin-2-one.

Table 1: Representative High-Resolution Mass Spectrometry Data for a Related Quinolone Analog

| Compound | Ionization Mode | Calculated m/z | Measured m/z | Formula |

| 4-hydroxy-3-methyl-2(1H)-quinolone | HRESITOFMS [M+Na]⁺ | 198.0526 | 198.0525 | C₁₀H₉NNaO₂ |

This table is illustrative and based on data for a related compound, as specific HRMS data for 4-hydroxy-6-iodo-6H-quinolin-2-one is not publicly available.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the constituent atoms, advanced two-dimensional (2D) NMR techniques are necessary for the complete and unambiguous assignment of the complex structure of 4-hydroxy-6-iodo-6H-quinolin-2-one.

Detailed NMR studies on analogous quinolone structures have demonstrated the power of 2D NMR. rsc.orgnih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used.

¹H-¹H COSY experiments establish the connectivity between protons, allowing for the mapping of spin systems within the molecule, such as the aromatic protons on the quinolinone ring.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of all C-H bonds.

HMBC experiments reveal correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, HMBC correlations can definitively place the iodo and hydroxyl substituents on the aromatic ring by observing long-range couplings from the remaining protons.

In the analysis of 4-hydroxy-3-methyl-2(1H)-quinolone, COSY and HSQC spectra were essential in assigning the proton and carbon signals of the aromatic and heterocyclic rings. nih.gov Furthermore, the study of porphyrin/quinolone conjugates relied heavily on COSY, HSQC, and HMBC spectra for the unequivocal identification of all proton and carbon resonances. rsc.org

Solid-State NMR (ssNMR) would provide valuable insights into the structure and dynamics of 4-hydroxy-6-iodo-6H-quinolin-2-one in its solid form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can overcome the line broadening observed in the solid state, providing information on molecular packing, polymorphism, and tautomeric forms that may differ from the solution state. While specific ssNMR data for this compound is not available, it remains a powerful tool for the complete characterization of crystalline and amorphous solid forms of quinolinone derivatives.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 4-hydroxy-6-iodo-6H-quinolin-2-one (based on related compounds)

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic CH | 7.0 - 8.5 |

| ¹H | Vinyl CH | 5.5 - 6.5 |

| ¹H | N-H (amide) | 10.0 - 12.0 |

| ¹H | O-H (hydroxyl) | 11.0 - 14.0 (can be broad and variable) |

| ¹³C | C=O (amide) | 160 - 165 |

| ¹³C | C-OH (enol) | 165 - 175 |

| ¹³C | Aromatic C-I | 90 - 100 |

| ¹³C | Aromatic CH | 115 - 140 |

| ¹³C | Vinyl CH | 95 - 105 |

| ¹³C | Quaternary Carbons | 115 - 145 |

This table provides estimated chemical shift ranges based on data from similar quinolinone structures and is for illustrative purposes.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

For 4-hydroxy-6-iodo-6H-quinolin-2-one, obtaining single crystals suitable for X-ray diffraction would be a primary goal for its complete structural verification. The resulting crystal structure would confirm the tautomeric form (4-hydroxy-2-quinolone vs. 2,4-dihydroxyquinoline), the planarity of the ring system, and the precise location of the iodine atom on the benzene (B151609) ring.

While a crystal structure for the specific title compound is not publicly available, the crystal structure of a related isomer, 7-iodo-8-hydroxyquinoline, has been determined, showcasing the utility of this technique for iodo-substituted quinolines. Furthermore, in a study on the synthesis of 4-hydroxy-2-quinolone analogues, the structure of one of the products was unequivocally confirmed by X-ray diffraction, which also revealed its enolic tautomeric form. nih.gov These examples underscore the power of X-ray crystallography in providing definitive structural proof for this class of compounds.

Table 3: Illustrative Crystallographic Data for a Related Iodo-Substituted Heterocycle (4-iodo-1H-pyrazole)

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.356(3) |

| b (Å) | 5.619(2) |

| c (Å) | 12.088(4) |

| β (°) | 108.08(3) |

| Volume (ų) | 539.4(3) |

| Z | 4 |

This table presents data for a different iodo-substituted heterocyclic compound to illustrate the type of information obtained from an X-ray crystallographic study. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers. These techniques are complementary and are powerful tools for characterizing 4-hydroxy-6-iodo-6H-quinolin-2-one.

FT-IR Spectroscopy is particularly sensitive to polar functional groups. For the title compound, characteristic absorption bands would be expected for:

O-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

N-H stretching: A band around 3200-3100 cm⁻¹ for the amide N-H group.

C=O stretching: A strong absorption between 1650-1680 cm⁻¹ due to the amide carbonyl group.

C=C and C=N stretching: Bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic and heterocyclic rings.

C-I stretching: A band in the low-frequency region, typically below 600 cm⁻¹, which can be difficult to observe with standard mid-IR spectrometers.

Raman Spectroscopy , on the other hand, is more sensitive to non-polar bonds and can provide complementary information. The aromatic ring vibrations and the C-I bond often give rise to strong Raman signals.

Studies on related quinolinone derivatives have utilized FT-IR and Raman spectroscopy, often in conjunction with Density Functional Theory (DFT) calculations, to assign the observed vibrational modes. For example, the FT-IR and FT-Raman spectra of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid have been reported and analyzed with the aid of quantum chemical calculations. nih.govcolab.ws Such a combined experimental and theoretical approach allows for a detailed understanding of the vibrational properties of the molecule.

Table 4: Expected Characteristic Vibrational Frequencies for 4-hydroxy-6-iodo-6H-quinolin-2-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400 - 3200 (broad) |

| N-H | Stretching | 3200 - 3100 |

| C=O (amide) | Stretching | 1680 - 1650 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O | Stretching | 1250 - 1150 |

| C-I | Stretching | < 600 |

This table is illustrative and based on general vibrational spectroscopy correlation tables and data from related compounds.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures, such as reaction monitoring or identifying byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of 4-hydroxy-6-iodo-6H-quinolin-2-one. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be developed. The purity is determined by integrating the peak area of the main component relative to the total area of all peaks detected, typically by a UV detector set at a wavelength where the compound exhibits strong absorbance. HPLC is also crucial for the separation of isomers if they are present in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, although it may require derivatization of the polar hydroxyl and amide groups to increase the volatility of the compound. GC-MS is a powerful technique for separating and identifying components in a mixture, with the mass spectrometer providing structural information for each separated peak.

The application of HPLC for the analysis of quinolinone derivatives is well-documented. For instance, reversed-phase HPLC has been used to determine the lipophilicity of a series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives. chromatographyonline.com Additionally, HPLC coupled with mass spectrometry (LC-MS) is a powerful combination for the analysis of complex biological and environmental samples containing related structures. researchgate.netnih.gov

Table 5: Representative Chromatographic Conditions for Analysis of Related Compounds

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

| RP-HPLC | C18 | Acetonitrile/Water gradient | UV | Purity and lipophilicity of quinolinones |

| LC-MS/MS | C18 | Acetonitrile/Formic acid in water | MS/MS | Analysis of hydroxylated flavanones |

| GC-MS | Capillary (e.g., DB-5ms) | Helium | MS | Analysis of volatile and semi-volatile organic compounds |

This table provides examples of chromatographic conditions used for similar classes of compounds and serves as a general guide.

Structure Activity Relationship Sar Studies of 4 Hydroxy 6 Iodo 6h Quinolin 2 One Derivatives

General Principles of SAR in Quinolinone Scaffold Modification

The biological activity of quinolinone derivatives can be significantly influenced by the nature and position of various substituents on the bicyclic ring system. nih.gov The core scaffold itself, a fusion of a benzene (B151609) ring and a pyridinone ring, provides a framework that can be extensively modified to modulate its physicochemical properties and biological target interactions. mdpi.comnih.gov

Key positions for modification on the quinolinone scaffold that have been extensively studied include the N-1 position of the pyridinone ring, the C-3 position, and various positions on the benzene ring (C-5, C-6, C-7, and C-8). nih.govnih.gov Substitutions at these sites can alter the molecule's lipophilicity, electronic distribution, steric bulk, and hydrogen bonding capacity, all of which are critical determinants of its pharmacological effect. nih.govnih.gov For example, the introduction of different functional groups can impact the compound's ability to cross biological membranes, its affinity for a specific binding site on a target protein, and its metabolic stability. nih.govmdpi.com

Impact of the Hydroxyl Group at Position 4 on Electronic and Steric Properties

The hydroxyl group at the C-4 position is a key feature of the 4-hydroxy-quinolin-2-one scaffold and plays a significant role in its electronic and steric properties. This group can exist in tautomeric equilibrium with the 4-oxo form, which can influence its chemical reactivity and interaction with biological targets. researchgate.netresearchgate.net

Influence of Iodine at Position 6 on Pharmacophoric Features and Molecular Interactions

The introduction of an iodine atom at the C-6 position of the 4-hydroxy-quinolin-2-one scaffold has a profound impact on its pharmacophoric features and molecular interactions. nih.govmdpi.com Halogen substituents, in general, are known to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. nih.gov

Iodine, being the largest and most polarizable of the stable halogens, can significantly increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. nih.gov Furthermore, the C-I bond can be a site of metabolic attack, but in some cases, halogenation can block metabolism at that position, increasing the compound's half-life.

Role of Halogen Substituents in Modulating Chemical Reactivity

Halogen substituents, including iodine, are electron-withdrawing through induction but can be weakly electron-donating through resonance. This dual electronic nature can influence the reactivity of the quinolinone ring. The introduction of a halogen at the C-6 position can affect the acidity of the N-H proton and the nucleophilicity of other positions on the ring. Studies on related quinolone structures have shown that halogenation at the C-6 position is a common strategy to enhance antibacterial activity. nih.gov

Exploration of Halogen Bonding Interactions

A particularly important aspect of iodine substitution is its ability to participate in halogen bonding. A halogen bond is a non-covalent interaction between the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom. These interactions are directional and can be surprisingly strong, contributing significantly to the binding affinity of a ligand to its target protein. In the context of 4-hydroxy-6-iodo-6H-quinolin-2-one, the iodine atom at C-6 could form a halogen bond with a suitable acceptor group on a biological target, providing an additional anchor point for the molecule.

Contributions of the Carbonyl Group at Position 2 and Nitrogen at Position 1 to Hydrogen Bonding and Acceptor Properties

The carbonyl group at the C-2 position and the nitrogen atom at the N-1 position are fundamental to the hydrogen bonding capabilities of the 4-hydroxy-6-iodo-6H-quinolin-2-one scaffold. helsinki.fi The carbonyl oxygen is a strong hydrogen bond acceptor, capable of forming interactions with hydrogen bond donors on a biological target, such as the amide protons of the peptide backbone or the side chains of amino acids like serine, threonine, or tyrosine.

The nitrogen atom at N-1, when unsubstituted (R1=H), can act as a hydrogen bond donor. This N-H group can engage in hydrogen bonding with acceptor groups on a target molecule. The acidity of this proton and its ability to act as a hydrogen bond donor can be modulated by substituents on the quinolinone ring.

The combination of the C-2 carbonyl as a hydrogen bond acceptor and the N-1 proton as a hydrogen bond donor provides a bidentate hydrogen bonding motif that can be critical for molecular recognition and binding affinity.

Systematic Investigations of Substituent Effects at Other Positions (e.g., R-1, R-3, R-5, R-7) on Molecular Activity

Systematic studies on quinolinone derivatives have demonstrated that modifications at other positions on the scaffold can lead to significant changes in biological activity. nih.govnih.govnih.gov

C-3 Position: The C-3 position is often a key site for modification. The introduction of various substituents at this position can have a dramatic impact on biological activity. For example, in some series of 4-hydroxy-2-quinolone analogs, the introduction of a long alkyl side chain at C-3 was found to be crucial for antimicrobial activity, likely by enhancing hydrophobic interactions with the target. nih.gov

The following table summarizes the general effects of substituents at various positions on the activity of 4-hydroxy-2-quinolone derivatives based on published research.

| Position of Substitution | Type of Substituent | General Effect on Activity | Reference |

| N-1 | Alkyl, Aryl | Modulates hydrogen bonding, introduces hydrophobic interactions. | nih.gov |

| C-3 | Long alkyl chain | Can increase antimicrobial activity through enhanced hydrophobic interactions. | nih.gov |

| C-5 | Hydroxyl, Carboxyl | Can influence lipophilicity and hydrogen bonding potential. | nih.gov |

| C-6 | Halogen (e.g., Bromo, Iodo) | Often enhances antimicrobial activity. | nih.gov |

| C-7 | Halogen, Alkoxy | Can significantly impact antimicrobial properties and target selectivity. | nih.govuiowa.edu |

Conformational Analysis and Tautomerism of 4-hydroxy-6-iodo-6H-quinolin-2-one

The compound 4-hydroxy-6-iodo-6H-quinolin-2-one can exist in different tautomeric forms, primarily the enol and keto forms. The equilibrium between these forms is a critical aspect of its chemical behavior and is influenced by various factors, including substitution patterns and solvent effects. rsc.org

The 4-hydroxy-2(1H)-quinolone structure can theoretically exist in five different tautomeric forms. researchgate.net Spectroscopic and computational studies are essential to determine the predominant tautomer in different conditions. rsc.orgresearchgate.net For 4-methyl-2-hydroxyquinoline, computational analysis favored the keto tautomer. researchgate.net

The tautomeric equilibrium of 4-hydroxyquinolines can be significantly shifted by the presence of substituents. rsc.org For instance, a hydrogen-bond acceptor at the 3-position tends to favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond. rsc.org Conversely, a hydrogen-bond acceptor at the 2- or 8-position can shift the equilibrium towards the keto form, likely due to extended conjugation and alternative hydrogen bonding patterns. rsc.org

Experimental techniques such as X-ray crystallography, IR, and NMR spectroscopy, coupled with DFT calculations, have been employed to elucidate the tautomeric structures of various 4-hydroxyquinoline (B1666331) derivatives. rsc.org These studies have confirmed that the interplay of intramolecular hydrogen bonding and electronic effects dictates the preferred tautomeric form.

The concept of proton transfer and its role in tautomerism has also been explored in related quinoline (B57606) systems. In certain azo dyes based on 7-hydroxyquinoline, the molecule can exist as a mixture of azo (enol) and hydrazone (keto) tautomers in solution. nih.gov The specific tautomeric state can be influenced by factors such as solvent and light irradiation. nih.gov

| Tautomeric Form | Structural Feature | Factors Favoring this Form |

| Enol (hydroxyquinoline) | C4-OH group | Hydrogen-bond acceptor at the 3-position. rsc.org |

| Keto (quinolone) | C4=O group | Hydrogen-bond acceptor at the 2- or 8-position; extended conjugation. rsc.org |

Computational Chemistry and Modeling Studies of 4 Hydroxy 6 Iodo 6h Quinolin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. These calculations provide a detailed understanding of the electron distribution and orbital energies within 4-hydroxy-6-iodo-6H-quinolin-2-one.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for reaction.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

For 4-hydroxy-6-iodo-6H-quinolin-2-one, DFT calculations would reveal the specific energies of its HOMO and LUMO, allowing for the calculation of these reactivity descriptors. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO is often localized on the electron-rich parts of the molecule, such as the oxygen atoms and the aromatic ring, while the LUMO may be distributed over the carbonyl group and the iodinated carbon, highlighting potential sites for reaction.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for 4-hydroxy-6-iodo-6H-quinolin-2-one

| Parameter | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.1 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 2.1 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.05 |

| Chemical Softness (S) | 0.49 |

| Electrophilicity Index (ω) | 4.21 |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For 4-hydroxy-6-iodo-6H-quinolin-2-one, an MEP map would likely show negative potential around the carbonyl oxygen and the hydroxyl group, indicating these as sites for electrophilic interaction. The hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential, making them potential sites for nucleophilic interaction. The iodine atom, due to its electronegativity and size, would also influence the electrostatic potential map, potentially creating a region of positive potential (a "sigma-hole") that could engage in halogen bonding.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target. nih.gov This score is typically expressed in terms of binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. These scoring functions take into account various types of interactions, including:

Van der Waals interactions: Attractive or repulsive forces between non-bonded atoms.

Electrostatic interactions: Interactions between charged or polar groups.

Hydrogen bonds: A strong type of dipole-dipole interaction.

Hydrophobic interactions: The tendency of nonpolar groups to cluster together in an aqueous environment.

By docking 4-hydroxy-6-iodo-6H-quinolin-2-one into the active site of a specific protein target, researchers can obtain an estimate of its binding affinity. This allows for the comparison of its potential efficacy with other known inhibitors or drug candidates.

Beyond providing a binding score, molecular docking reveals the specific interactions between the ligand and the amino acid residues in the binding pocket of the target protein. nih.gov This includes identifying which residues form hydrogen bonds, hydrophobic interactions, or other types of contacts with the ligand.

For 4-hydroxy-6-iodo-6H-quinolin-2-one, the hydroxyl and carbonyl groups are likely to act as hydrogen bond donors and acceptors, respectively. nih.gov The aromatic quinolinone ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains. Understanding these key interactions is vital for structure-based drug design, as it can guide the modification of the ligand to improve its binding affinity and selectivity.

Table 2: Hypothetical Molecular Docking Results for 4-hydroxy-6-iodo-6H-quinolin-2-one with a Target Protein

| Parameter | Result |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | |

| Hydrogen Bonds | Ser145, Gly143 |

| Halogen Bond | Leu141 (with Iodine) |

| Hydrophobic Interactions | Met165, Pro168 |

| π-π Stacking | His41 |

Note: The values and residues in this table are hypothetical and for illustrative purposes. Actual results would depend on the specific protein target.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein, and the stability of their complex. nih.govnih.govnih.gov

An MD simulation of the 4-hydroxy-6-iodo-6H-quinolin-2-one-protein complex would start with the docked pose and simulate its behavior in a physiological-like environment (e.g., in water with ions). Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand from their initial positions over time. A stable RMSD profile suggests that the complex is in a stable conformation. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the flexibility of different parts of the protein, highlighting which residues are more mobile or rigid upon ligand binding.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, providing a measure of their stability. nih.gov

Binding Free Energy Calculations: More computationally intensive methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimate of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds, prioritize synthetic efforts, and guide the design of more effective molecules.

In the field of quinolinone research, QSAR studies have been instrumental in elucidating the structural features that govern their diverse biological activities. These studies typically involve the generation of a dataset of quinolinone analogs with experimentally determined activities, followed by the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others.

Subsequent statistical analysis, often employing methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a predictive model. nih.gov For instance, a study on quinolinone-based thiosemicarbazones developed a QSAR model with a high correlation coefficient (R² = 0.83), indicating a strong relationship between the selected descriptors and the observed anti-tuberculosis activity. nih.gov The key descriptors in this model included van der Waals volume, electron density, and electronegativity, suggesting that these properties play a crucial role in the anti-TB activity of these compounds. nih.gov

A crucial aspect of QSAR modeling is its validation to ensure the robustness and predictive power of the model. This is typically achieved through internal validation (e.g., cross-validation) and external validation using a test set of compounds not included in the model development. A well-validated QSAR model can then be used to virtually screen new quinolinone derivatives, including hypothetical modifications to the 4-hydroxy-6-iodo-6H-quinolin-2-one core, to predict their biological activity before undertaking their actual synthesis.

Interactive Table: Representative QSAR Model Parameters for Quinolinone Derivatives

| Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.83 - 0.95 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). nih.govresearchgate.net |

| Q² (Cross-validated R²) | 0.625 - 0.83 | A measure of the predictive ability of the model, determined through cross-validation. researchgate.netmdpi.com |

| F-statistic | > 40 | Indicates the overall significance of the regression model. nih.gov |

| Standard Deviation (s) | < 0.4 | A measure of the dispersion of the data points from the regression line. nih.gov |

This table presents a range of typical statistical values obtained in QSAR studies of quinolinone derivatives, demonstrating the predictive power of these models.

De Novo Drug Design and Virtual Screening Approaches in Quinolinone Research

De novo drug design and virtual screening are powerful computational strategies that facilitate the discovery of novel drug candidates. De novo design involves the creation of new molecular structures from scratch, often guided by the three-dimensional structure of the biological target. meilerlab.org Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a specific target. nih.gov

In the context of quinolinone research, these approaches have been employed to explore the vast chemical space around this privileged scaffold and to identify new derivatives with desired biological activities. Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based virtual screening relies on the knowledge of known active compounds to identify new molecules with similar properties. Structure-based virtual screening utilizes the 3D structure of the target protein to dock and score potential ligands. nih.gov

For example, a structure-based virtual screening of a library of quinoline (B57606) drugs was conducted to identify potential inhibitors of SARS-CoV-2 targets. nih.gov This process involves docking the compounds into the active site of the target protein and using a scoring function to estimate their binding affinity. nih.gov The top-ranking compounds are then selected for further experimental validation. nih.gov

De novo design, in conjunction with virtual screening, can be used to generate novel quinolinone derivatives with optimized properties. mdpi.com The process often starts with a fragment or a known active molecule, which is then grown or modified within the constraints of the target's binding site to create new, potentially more potent compounds. mdpi.com This approach allows for the exploration of novel chemical space that may not be represented in existing compound libraries. meilerlab.org The design of new quinoline-based ligands has been guided by the analysis of contour maps from 3D-QSAR models, which indicate regions where structural modifications could enhance activity. mdpi.comnih.gov

Interactive Table: Virtual Screening and De Novo Design Workflow in Quinolinone Research

| Step | Description | Key Tools/Methods |

| 1. Target Identification & Preparation | Identifying the biological target and preparing its 3D structure for docking. | Protein Data Bank (PDB), Molecular modeling software |

| 2. Library Preparation | Assembling a library of quinolinone derivatives or fragments for screening. | Chemical databases (e.g., ZINC, PubChem), In-house libraries |

| 3. Virtual Screening (Docking) | Docking the library compounds into the target's active site and scoring their potential binding affinity. | Docking software (e.g., AutoDock, Glide), Scoring functions |

| 4. Hit Identification | Selecting the top-scoring compounds ("hits") for further analysis. | Based on docking scores and visual inspection of binding modes |

| 5. De Novo Design (Optional) | Generating novel molecules based on the identified hits or within the target's binding site. | De novo design software (e.g., LigBuilder), Fragment-based design |

| 6. Experimental Validation | Synthesizing and experimentally testing the prioritized hits to confirm their biological activity. | In vitro and/or in vivo assays |

This table outlines the typical workflow for virtual screening and de novo design studies focused on the discovery of new quinolinone-based compounds.

Exploration of Novel and Efficient Synthetic Pathways

The development of robust and versatile synthetic methodologies is fundamental to unlocking the full potential of 4-hydroxy-6-iodo-6H-quinolin-2-one and its analogs. Future efforts should be directed towards creating novel synthetic routes that are not only efficient but also adhere to the principles of green chemistry.

Development of Chemo- and Regioselective Synthesis for Complex Derivatives

Future synthetic strategies should prioritize chemo- and regioselectivity to allow for the precise introduction of various functional groups onto the quinolinone scaffold. This is crucial for systematically exploring the structure-activity relationships (SAR) of 4-hydroxy-6-iodo-6H-quinolin-2-one derivatives.

Key areas of focus include:

Late-Stage Functionalization: Developing methods for the selective modification of the quinolinone core at later stages of the synthesis. This would enable the rapid generation of a diverse library of analogs from a common intermediate.

Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation strategies to directly introduce substituents at specific positions on the quinoline ring, a technique that offers atom and step economy. mdpi.com

Multi-component Reactions: Investigating one-pot, multi-component reactions, such as the Doebner synthesis, to construct the core iodo-quinoline structure efficiently. mdpi.comnih.gov This approach offers advantages like rapid reaction times and high product yields. mdpi.comnih.gov

A comparative look at established synthetic reactions for quinoline derivatives reveals the potential for adapting these methods for the synthesis of 4-hydroxy-6-iodo-6H-quinolin-2-one.

| Synthetic Method | Description | Potential Advantages for 4-hydroxy-6-iodo-6H-quinolin-2-one Synthesis |

|---|---|---|

| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov | Direct and convergent approach to the quinolinone core. |

| Conrad-Limpach Synthesis | Reaction of anilines with β-ketoesters. nih.govmdpi.com | Versatile for introducing substituents on the carbocyclic ring. |

| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid. nih.gov | Can be adapted for the synthesis of a wide range of substituted quinolines. |

| Gould-Jacobs Reaction | Reaction of an aniline with an ethoxymethylenemalonate derivative followed by cyclization. | Provides a route to 4-hydroxyquinolinones. |

Design of Scalable and Environmentally Benign Production Methods

For 4-hydroxy-6-iodo-6H-quinolin-2-one to be a viable candidate for further development, scalable and environmentally friendly production methods are essential. Future research should focus on:

Continuous Flow Synthesis: Implementing continuous flow technologies can offer improved safety, efficiency, and scalability compared to traditional batch processes. researchgate.net

Green Chemistry Principles: Utilizing greener solvents, reducing waste generation, and employing catalytic methods are crucial for sustainable synthesis. rsc.orgrsc.org

Alternative Energy Sources: Exploring the use of microwave irradiation or sonochemistry to accelerate reactions and improve yields under milder conditions. researchgate.net

Advanced Mechanistic Elucidation of Target Interactions

A deep understanding of how 4-hydroxy-6-iodo-6H-quinolin-2-one interacts with its biological targets at a molecular level is paramount for its optimization as a therapeutic agent.

High-Resolution Structural Biology Studies of Ligand-Target Complexes

Obtaining high-resolution structural information is critical for visualizing the precise binding mode of 4-hydroxy-6-iodo-6H-quinolin-2-one and its derivatives with their target proteins.

Future research should employ techniques such as:

X-ray Crystallography: To determine the three-dimensional structure of the ligand-target complex, providing detailed insights into the key interactions. nih.govrcsb.org

Cryo-Electron Microscopy (Cryo-EM): An increasingly powerful technique for determining the structures of large and flexible protein complexes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the dynamics of the interaction in solution and to map the binding interface. oup.com

These studies will be instrumental in understanding the role of the iodine atom in target binding and for the rational design of more potent and selective inhibitors.

Multi-omics Profiling for Comprehensive Pathway Deconvolution

To gain a holistic understanding of the cellular response to 4-hydroxy-6-iodo-6H-quinolin-2-one, a multi-omics approach is necessary. frontiersin.org This involves the integrated analysis of various "omics" data to elucidate the compound's mechanism of action and to identify potential off-target effects.

| Omics Approach | Information Gained | Relevance to 4-hydroxy-6-iodo-6H-quinolin-2-one Research |

|---|---|---|

| Genomics | Identifies genetic variations that may influence drug response. | Can help in identifying patient populations that are more likely to respond to treatment. |

| Transcriptomics | Measures changes in gene expression in response to the compound. nih.gov | Reveals the cellular pathways that are modulated by the compound. |

| Proteomics | Analyzes changes in protein expression and post-translational modifications. nih.gov | Identifies the direct protein targets and downstream signaling pathways affected. |

| Metabolomics | Profiles changes in the levels of small molecule metabolites. nih.gov | Provides insights into the metabolic reprogramming induced by the compound. |

By integrating these datasets, researchers can construct a comprehensive picture of the drug's impact on cellular networks, leading to a more complete understanding of its therapeutic potential and potential liabilities. nashbio.com

Rational Design of Quinolinone Derivatives with Enhanced Specificity and Tunability

The insights gained from synthetic explorations and mechanistic studies will fuel the rational design of novel quinolinone derivatives with improved pharmacological properties. The goal is to develop compounds with enhanced target specificity, thereby minimizing off-target effects, and with tunable activity to suit different therapeutic needs.

Key strategies for rational design include:

Structure-Based Drug Design (SBDD): Utilizing the high-resolution structural data of ligand-target complexes to design new molecules with optimized interactions. nih.gov

Bioisosteric Replacement: Systematically replacing the iodine atom with other functional groups to modulate properties such as potency, selectivity, and pharmacokinetic profile.

Privileged Structure-Based Design: Leveraging the quinolinone scaffold as a template for creating multi-target agents that can address complex diseases. researchgate.net

The tunability of the quinolinone scaffold allows for the fine-tuning of its electronic and steric properties, which can significantly impact its biological activity. nih.gov By systematically modifying the substituents on the quinolinone ring, it is possible to develop a portfolio of compounds with a range of activities and specificities.

Q & A

Q. What are the standard synthetic protocols for 4-hydroxy-6-iodo-6H-quinolin-2-one, and how can purity be ensured during synthesis?

A typical synthesis involves refluxing precursors in anhydrous ethanol, followed by crystallization (e.g., using DMF). For example, analogous quinolinone derivatives are synthesized via condensation of carboxaldehydes with amines under controlled conditions . Purity is validated using HPLC (>95% purity) and spectroscopic methods (IR, NMR). Recrystallization in polar aprotic solvents (e.g., DMF) is recommended to remove unreacted intermediates .

Q. How is the structural characterization of 4-hydroxy-6-iodo-6H-quinolin-2-one performed?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1663 cm⁻¹, O-H/N-H vibrations at 3200–3447 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.99–8.18 ppm) and carbon backbone .

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 297 for similar derivatives) .

- X-ray crystallography : Resolves crystal packing and stereochemistry .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Quinolinone derivatives are generally soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Stability tests under acidic/basic conditions (pH 2–12) and thermal analysis (TGA/DSC) are critical. For example, 6-hydroxyquinolinones degrade above 200°C .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of 4-hydroxy-6-iodo-6H-quinolin-2-one while minimizing side reactions?

- Reaction optimization : Vary catalysts (e.g., Lewis acids), solvent polarity, and temperature. For example, iodine-mediated cyclization under microwave irradiation improves regioselectivity .

- Byproduct analysis : Use LC-MS to detect iodinated byproducts and adjust stoichiometry (e.g., iodine excess vs. substrate) .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with DFT calculations to reconcile discrepancies in proton assignments .

- Crystallographic confirmation : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What methodologies are suitable for evaluating the biological activity of this compound, such as antimicrobial or enzyme inhibition assays?

- Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative strains, referencing protocols for similar 4-hydroxyquinolinones .

- Enzyme inhibition : Perform kinetic assays (e.g., fluorescence-based) targeting enzymes like topoisomerases or kinases .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced properties?

- DFT : Calculate electronic properties (HOMO/LUMO, dipole moments) to predict reactivity .

- Docking studies : Screen against protein targets (e.g., bacterial gyrase) using software like AutoDock Vina .

Q. What strategies address contradictions in reported biological activity data across studies?

- Meta-analysis : Compare assay conditions (e.g., pH, solvent) and strain variability .

- Dose-response validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines) .

Q. How can researchers ensure compliance with ethical and legal standards when sharing data on this compound?

Q. What reference standards and analytical protocols are recommended for quantifying impurities in this compound?

- Reference materials : Use certified quinolinone analogs (e.g., 6-hydroxy-3,4-dihydro-2(1H)-quinolinone) as internal standards .

- Impurity profiling : Employ UPLC-MS with charged aerosol detection (CAD) for trace iodinated contaminants .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.